molecular formula C21H22N2O3S B2617561 N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797875-01-4

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2617561
CAS No.: 1797875-01-4
M. Wt: 382.48
InChI Key: XCKTUXUPSANTTB-UHFFFAOYSA-N
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Description

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific domains. Its unique bicyclic structure, combined with phenyl and sulfonamide groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide involves multiple steps:

  • Formation of the azabicyclo[3.2.1]octane core: : This step typically involves the cyclization of appropriate amine precursors under controlled conditions.

  • Coupling with phenyl and benzenesulfonamide groups: : This step uses coupling reagents like carbodiimides to link the azabicyclo core with the phenyl and sulfonamide groups.

Industrial Production Methods

While lab-scale synthesis focuses on precision, industrial production emphasizes yield and cost-efficiency. The industrial method might involve:

  • Optimized reaction conditions: : Using catalysts to speed up reactions.

  • Scalable purification techniques: : Techniques like crystallization and chromatography to ensure purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Leading to the formation of oxo derivatives.

  • Reduction: : Yielding amine derivatives.

  • Substitution: : Particularly at the phenyl and sulfonamide groups, leading to a diverse array of analogs.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate.

  • Reduction: : Reagents like lithium aluminum hydride.

  • Substitution: : Reagents such as sodium hydride and alkyl halides for alkylation reactions.

Major Products

Major products include:

  • Oxidized derivatives: : Enhanced reactivity due to additional oxygen groups.

  • Reduced amine derivatives: : Increased solubility and altered biological activity.

  • Substituted analogs: : Diverse chemical and biological properties.

Scientific Research Applications

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications:

  • Chemistry: : As a building block in synthetic organic chemistry.

  • Biology: : Potential use in studying cell signaling pathways.

  • Medicine: : Investigated for its potential as a therapeutic agent.

  • Industry: : Used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Binding to specific molecular targets: : Often receptors or enzymes in biological systems.

  • Pathways involved: : Can include modulation of signal transduction pathways, impacting cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide analogs

  • Other azabicyclo derivatives: : Differing in the substitution pattern on the core structure.

Uniqueness

This compound stands out due to:

  • Its specific binding affinity: : Which could lead to unique biological activities.

  • Structural complexity: : Offering a rich field for chemical modification and exploration.

This compound embodies a fascinating intersection of intricate chemistry and profound biological potential, inviting further exploration and application.

Properties

IUPAC Name

N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKTUXUPSANTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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